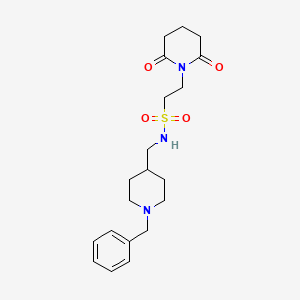

![molecular formula C21H15NO3 B2411699 N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 87485-34-5](/img/structure/B2411699.png)

N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

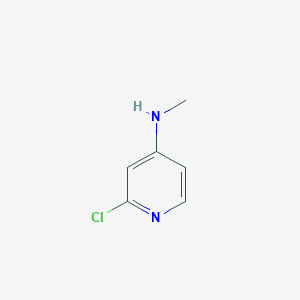

“N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide” is a chemical compound with the molecular formula C17H13NO3 . It is a derivative of chromene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base .

Molecular Structure Analysis

The structural analyses revealed that the molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, new 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized from the reaction of N-benzyl-2-cyanoacetamide with aromatic aldehydes and 2-naphthol in the presence of piperidine as a base .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H13NO3 and an average mass of 279.290 Da .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory effects on various enzymes . For instance, certain coumarin-3-carboxamide analogues have demonstrated the ability to inhibit pancreatic lipase (PL), a key enzyme involved in the digestion of dietary fats .

Biochemical Pathways

For example, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have shown potential to inhibit the growth of cancer cells . For instance, certain coumarin-3-carboxamide derivatives have demonstrated significant inhibitory effects on the growth of three marine algae and three bacteria .

Action Environment

For instance, a molecular dynamics study conducted on a coumarin-3-carboxamide analogue indicated that the protein-ligand complex was stable under dynamic conditions .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities and applications. For instance, one study found that a similar compound exhibited strong antiproliferative activity and suggested that it may be a potent antitumor agent . Another compound with very low cytotoxicity demonstrated excellent fluorescence properties, which could be used as an effective fluorescence probe for biological imaging .

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-13-5-4-7-15(11-13)22-20(23)18-12-17-16-8-3-2-6-14(16)9-10-19(17)25-21(18)24/h2-12H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSLZVJHSUBPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2411631.png)

![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)